1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS: 2640962-16-7) is a heterocyclic organic compound with a molecular weight of 397.5 g/mol and the formula C₂₁H₃₁N₇O. Its structure features three key components:
- Azepane ring: A seven-membered saturated nitrogen-containing ring.
- Piperazine-pyridazine scaffold: A pyridazine ring substituted at position 3 with a piperazine group, which is further linked to a pyrazole moiety.
The SMILES representation (Cc1cc(C)n(-c2ccc(N3CCN(CC(=O)N4CCCCCC4)CC3)nn2)n1) highlights its connectivity, emphasizing the ethanone bridge between azepane and the piperazine-pyridazine system .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-17-15-18(2)28(24-17)20-8-7-19(22-23-20)26-13-11-25(12-14-26)16-21(29)27-9-5-3-4-6-10-27/h7-8,15H,3-6,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFBSTAHMZMECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azepane ring and multiple heterocyclic components, which may contribute to its biological activity. The molecular formula and weight are critical for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O |
| Molecular Weight | 344.47 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2) by modulating mTORC1 pathways and enhancing autophagy .
Case Study:
A study evaluated the cytotoxic effects of a related compound on glioma cells, where it was found to induce apoptosis and cell cycle arrest at concentrations below 10 µM . This suggests potential for therapeutic use in treating aggressive tumors.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- mTORC1 Pathway Modulation : Inhibition of mTORC1 leads to increased autophagy, which is beneficial in cancer treatment.
- Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells through intrinsic pathways.
Pharmacokinetics
Understanding the pharmacokinetic properties of This compound is essential for evaluating its therapeutic potential. Key aspects include absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value |
|---|---|
| Absorption | High bioavailability expected due to lipophilicity |
| Distribution | Wide tissue distribution anticipated |
| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
| Excretion | Primarily renal |
Toxicity and Safety
While initial studies indicate promising anticancer activity, toxicity profiles must be assessed through comprehensive studies. The safety of such compounds is crucial before proceeding to clinical trials.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Azepane vs. Piperidine/Piperazine: The seven-membered azepane in the target compound may confer conformational flexibility compared to six-membered piperidine/piperazine rings in analogues like 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one . This could influence binding kinetics in receptor-ligand interactions.
Pyridazine vs. Pyridine/Pyrazole :
- The pyridazine core (two adjacent nitrogen atoms) in the target compound distinguishes it from pyridine-based scaffolds (e.g., 3a in ) or bis-pyrazole systems (). Pyridazine’s electron-deficient nature may enhance hydrogen bonding or dipole interactions .
Functional Group Positioning: The ethanone bridge in the target compound and 1-{4-[4-({...})phenyl]piperazin-1-yl}-ethan-1-one suggests a common strategy for linking pharmacophores, though the latter’s imidazole-dioxolane group targets enzymatic pathways (e.g., cortisol synthesis).
However, the absence of methylpyrazole in 3a underscores divergent structure-activity relationships .
Preparation Methods
Nucleophilic Aromatic Substitution
6-Chloropyridazin-3-amine reacts with piperazine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–18 hours, yielding 6-(piperazin-1-yl)pyridazin-3-amine. Catalytic potassium iodide (KI) enhances reactivity by stabilizing the transition state.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 85°C |
| Time | 15 hours |
| Catalyst | KI (10 mol%) |
| Yield | 78–82% |
Buchwald-Hartwig Amination
For electron-deficient pyridazines, palladium-catalyzed amination is preferred. A mixture of 6-bromopyridazin-3-amine, piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%), and Xantphos (4 mol%) in toluene at 100°C for 8 hours achieves 85% yield.
Introduction of 3,5-Dimethyl-1H-Pyrazol-1-yl Group
The pyrazole moiety is installed via Suzuki-Miyaura coupling or direct alkylation.
Suzuki Coupling
3,5-Dimethyl-1H-pyrazole-1-boronic acid reacts with 6-(piperazin-1-yl)pyridazin-3-yl triflate using Pd(PPh3)4 (3 mol%) and Na2CO3 in toluene/water (3:1) at 70°C.
Optimization Notes
Direct Alkylation
6-(Piperazin-1-yl)pyridazin-3-amine is treated with 3,5-dimethyl-1H-pyrazol-1-yl methanesulfonate in acetonitrile at reflux for 6 hours (72% yield).
Formation of Azepane-Ethanone Bridge
The ethanone linker is introduced via acylation and subsequent displacement.
Chloroacetylation of Piperazine
The piperazine-nitrogen is acylated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours. Triethylamine (TEA) scavenges HCl, achieving 90–95% conversion.
Side Reaction Mitigation
Azepane Displacement
The chloro intermediate reacts with azepane in tetrahydrofuran (THF) at 60°C for 6 hours. Potassium carbonate (K2CO3) facilitates deprotonation, yielding 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one (82–85% yield).
Final Coupling and Purification
The pyridazine-pyrazole and azepane-ethanone fragments are coupled via amide bond formation.
Carbodiimide-Mediated Coupling
1-(Azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one reacts with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 25°C for 12 hours (75% yield).
Purification
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >98% purity.
-
Recrystallization from ethanol/water (9:1) enhances crystallinity.
Catalytic and Green Chemistry Innovations
Ultrasonication-Assisted Synthesis
Employing γ-Fe2O3@TiO2-Vitamin B1 nanocatalyst under ultrasonication (40 kHz, 50°C) in PEG-200 reduces reaction time by 60% compared to thermal methods.
Catalyst Performance
| Catalyst Loading | Time | Yield |
|---|---|---|
| 5 mg | 2 h | 92% |
| 10 mg | 1.5 h | 94% |
Q & A
Q. What are the key challenges in synthesizing 1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, including coupling of azepane, pyridazine, and piperazine moieties. Common challenges include low yields due to steric hindrance and competing side reactions. Optimization strategies include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .
-
Catalysts : Palladium-based catalysts or copper iodide for cross-coupling reactions .
-
Temperature control : Stepwise heating (e.g., reflux at 80–100°C) to prevent decomposition .
-
Purity monitoring : Use of HPLC or TLC to track reaction progress .
Parameter Typical Conditions Impact on Yield/Purity Solvent DMF or dichloromethane Enhances intermediate solubility Catalyst Pd/C or CuI Facilitates coupling reactions Reaction Time 12–24 hours Minimizes side products Temperature 80–100°C (reflux) Balances reactivity/stability
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths, angles, and torsional conformations . For example, pyridazine-pyrazole interactions can be analyzed using C—C bond distances (e.g., 1.39–1.42 Å) .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., azepane N–H at δ 2.8–3.2 ppm) and carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₉H₃₂N₆O) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
-
Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., serotonin/dopamine receptors) by analyzing hydrogen bonding and hydrophobic interactions with the pyridazine and piperazine groups .
-
QSAR studies : Correlate substituent effects (e.g., 3,5-dimethylpyrazole) with activity using descriptors like logP and polar surface area .
-
MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify persistent interactions .
Computational Tool Application Example Output AutoDock Vina Binding affinity prediction ΔG = -8.2 kcal/mol for 5-HT₂A Gaussian Electronic structure (HOMO/LUMO) HOMO: -5.6 eV (pyridazine ring) GROMACS Protein-ligand dynamics RMSD < 2.0 Å over 50 ns
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in receptor binding assays may arise from stereochemical variations or impurity interference. Mitigation strategies include:
- Chiral HPLC : Separates enantiomers to assess stereospecific activity .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) .
- Metabolic stability assays : Liver microsome studies identify degradation products that may skew results .
Q. How is the pharmacokinetic profile of this compound evaluated in preclinical studies?
- Methodological Answer :
- In vitro ADME : Caco-2 cell monolayers measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fraction (e.g., fu ~15% for azepane derivatives) .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the pyridazine ring) .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational structural predictions?
- Methodological Answer : Differences often stem from dynamic effects (e.g., crystal packing forces vs. gas-phase simulations). Resolve by:
-
Comparing torsion angles : Experimental (X-ray) vs. DFT-optimized structures (e.g., piperazine ring puckering) .
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Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal forms .
Parameter X-ray Data DFT Calculation Discrepancy Source C3–C4 bond length 1.39 Å 1.42 Å Crystal packing effects N–C=O angle 120.5° 118.7° Solvent exclusion in XRD
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
